molecular formula C13H11NO2 B14402921 Naphthalen-1-yl ethenylcarbamate CAS No. 88309-46-0

Naphthalen-1-yl ethenylcarbamate

Cat. No.: B14402921
CAS No.: 88309-46-0
M. Wt: 213.23 g/mol
InChI Key: ZOLXLJDUUXZNPW-UHFFFAOYSA-N
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Description

Naphthalen-1-yl ethenylcarbamate is a chemical compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of Naphthalen-1-yl ethenylcarbamate typically involves the reaction of naphthalene derivatives with ethenylcarbamate precursors. One common method involves the use of solid sodium hydroxide as a base in the presence of ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Naphthalen-1-yl ethenylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Naphthalen-1-yl ethenylcarbamate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other naphthalene derivatives. In biology, it has been studied for its antimicrobial and antioxidant properties . In medicine, it is being explored for its potential use in drug development due to its cytotoxic and anti-inflammatory activities . Additionally, it has industrial applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl ethenylcarbamate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the growth of certain fungi by disrupting their cell wall synthesis and metabolism . The compound’s effects are mediated through its binding to key enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

Naphthalen-1-yl ethenylcarbamate can be compared with other naphthalene derivatives, such as naphthalen-1-yl phenazine-1-carboxamide and naphthalen-1-yl-selenyl acetic acid . These compounds share similar structural features but differ in their specific biological activities and applications. This compound is unique due to its specific combination of antimicrobial, antioxidant, and anti-inflammatory properties.

Properties

CAS No.

88309-46-0

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

naphthalen-1-yl N-ethenylcarbamate

InChI

InChI=1S/C13H11NO2/c1-2-14-13(15)16-12-9-5-7-10-6-3-4-8-11(10)12/h2-9H,1H2,(H,14,15)

InChI Key

ZOLXLJDUUXZNPW-UHFFFAOYSA-N

Canonical SMILES

C=CNC(=O)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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